molecular formula C34H42O19 B236673 3',6-Disinapoylsucrose CAS No. 139891-98-8

3',6-Disinapoylsucrose

Cat. No.: B236673
CAS No.: 139891-98-8
M. Wt: 754.7 g/mol
InChI Key: FHIJMQWMMZEFBL-KQQUZDAGSA-N
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Description

3’,6-Disinapoylsucrose is a natural product derived from the roots of Polygala tenuifolia, a traditional Chinese medicinal plant. This compound is known for its significant neuroprotective and antidepressant effects. It has a molecular formula of C₃₄H₄₂O₁₉ and a molecular weight of 754.69 g/mol .

Mechanism of Action

3’,6-Disinapoylsucrose, also known as (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, is a bioactive oligosaccharide ester derived from Polygalae Radix . This compound has been studied for its various effects on the human body, particularly in the context of neuroprotection and improving learning memory .

Target of Action

The primary targets of 3’,6-Disinapoylsucrose are the tyrosine kinase B (TrkB) and brain-derived neurotrophic factor (BDNF) . These proteins play crucial roles in the survival and differentiation of neurons, synaptic plasticity, and cognitive functions .

Mode of Action

3’,6-Disinapoylsucrose interacts with its targets by upregulating the TrkB/BDNF pathway . This upregulation leads to increased expression of cyclic AMP response element-binding protein (CREB) and its downstream target protein, BDNF . The compound’s interaction with these targets results in neuroprotective effects and antidepressant activity .

Biochemical Pathways

The biochemical pathways affected by 3’,6-Disinapoylsucrose primarily involve the TrkB/BDNF signaling in the hippocampus . The compound’s action leads to increased BDNF expression and CREB phosphorylation, which are associated with the regulation of BDNF gene expression . The upregulation of these pathways contributes to the compound’s neuroprotective and antidepressant effects .

Pharmacokinetics

Upon oral administration, 3’,6-Disinapoylsucrose is rapidly absorbed and reaches its highest concentration at 12 minutes . The compound and its metabolites, including sinapic acid (SA), 3,4,5-trimethoxycinnamic acid (TMCA), and others, have been identified in rat plasma and cerebrospinal fluid . SA, in particular, has the highest exposure level in vivo and is likely the main active form of 3’,6-Disinapoylsucrose action .

Result of Action

The action of 3’,6-Disinapoylsucrose results in improved cognitive ability, decreased levels of inflammatory cytokines (IL-2, IL-6, IL-1β, and TNF-α), reduced expression of NF-κB p65, and alleviation of Aβ deposition and nerve cell damage . These effects indicate the compound’s potential in alleviating neuroinflammation, spatial learning, and memory disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3’,6-Disinapoylsucrose involves column chromatographic extraction and reversed-phase flash chromatography. Polygalae Radix powder is loaded into a column with 1.5-fold volume (v/w) of 70% ethanol and soaked for 4 hours. The column is then eluted with 70% ethanol at room temperature. The first three fractions are collected as extracts, and other fractions are sequentially circulated to the next column. The extracts are further purified by reversed-phase flash chromatography using a C-18 silica gel column .

Industrial Production Methods: The industrial production of 3’,6-Disinapoylsucrose follows similar extraction and purification methods but on a larger scale. The process is optimized for higher yield and purity, making it suitable for large-scale preparation .

Chemical Reactions Analysis

Types of Reactions: 3’,6-Disinapoylsucrose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products: The major products formed from these reactions include various derivatives of 3’,6-Disinapoylsucrose, which are studied for their enhanced biological activities .

Scientific Research Applications

3’,6-Disinapoylsucrose has a wide range of scientific research applications:

Comparison with Similar Compounds

    Sinapic Acid: A phenylpropanoid compound with antioxidant properties.

    Ferulic Acid: Known for its anti-inflammatory and antioxidant effects.

    Caffeic Acid: Exhibits anti-inflammatory and anticancer activities.

Uniqueness: 3’,6-Disinapoylsucrose is unique due to its dual sinapoyl groups attached to a sucrose molecule, which enhances its bioactivity compared to other similar compounds. Its ability to modulate multiple signaling pathways makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

[3,4,5-trihydroxy-6-[4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIJMQWMMZEFBL-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3',6-Disinapoylsucrose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

139891-98-8
Record name 3',6-Disinapoylsucrose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

138 - 141 °C
Record name 3',6-Disinapoylsucrose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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